molecular formula C12H15BrN2O2 B1482594 2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one CAS No. 2097948-26-8

2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Katalognummer B1482594
CAS-Nummer: 2097948-26-8
Molekulargewicht: 299.16 g/mol
InChI-Schlüssel: OZBZDYOLJSAOIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

A solid-phase strategy has been developed for the synthesis of di- and trisubstituted benzazepine derivatives . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination . This strategy has been used to synthesize G-protein coupled receptor-targeted (GPCR-targeted) scaffolds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The research around 2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one spans various domains, including its synthesis and chemical properties. This compound is notable for its role in the development of orally active CCR5 antagonists, where it's utilized as an intermediate. A practical synthesis approach for a related CCR5 antagonist, highlighting the utility of 7-bromobenzoxazepine derivatives, has been developed. This method involves esterification, a Claisen type reaction, and the Suzuki−Miyaura reaction, demonstrating the compound's significance in creating pharmaceutical agents (Ikemoto et al., 2005).

Molecular Structure Analysis

Research has also delved into the molecular structure of related tetrahydro-1,4-epoxy-1-benzazepines. Studies have detailed the hydrogen-bonded supramolecular assembly of these compounds, providing insights into their potential interactions and applications. The analysis covers a range of derivatives, showcasing diverse supramolecular arrangements based on subtle variations in molecular structures, which may influence their biological activity and solubility (Blanco et al., 2012).

Pharmacological Potential

The pharmacological exploration of benzoxazepine derivatives, closely related to 2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one, has indicated their potential in treating CNS disorders. These derivatives demonstrate a range of effects, including anxiolytic and anticonvulsant properties, attributed to their interaction with benzodiazepine and cholecystokinin receptors. This research suggests the compound's relevance in developing new therapeutic agents for various neurological conditions (Andronati et al., 2002).

Eigenschaften

IUPAC Name

2-amino-1-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(14)12(16)15-4-5-17-11-3-2-10(13)6-9(11)7-15/h2-3,6,8H,4-5,7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBZDYOLJSAOIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.